molecular formula C25H28N2O4 B10909434 N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-[4-(pentyloxy)phenoxy]propanehydrazide

Cat. No.: B10909434
M. Wt: 420.5 g/mol
InChI Key: GNFZZJKCUNQDBI-YZSQISJMSA-N
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Description

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthyl group, a phenoxy group, and a propanohydrazide moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-[4-(pentyloxy)phenoxy]propanohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydrazine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’~1~-[(E)-1-(2-HYDROXY-1-NAPHTHYL)METHYLIDENE]-2-[4-(PENTYLOXY)PHENOXY]PROPANOHYDRAZIDE is unique due to its combination of a naphthyl group, a phenoxy group, and a propanohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C25H28N2O4

Molecular Weight

420.5 g/mol

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-pentoxyphenoxy)propanamide

InChI

InChI=1S/C25H28N2O4/c1-3-4-7-16-30-20-11-13-21(14-12-20)31-18(2)25(29)27-26-17-23-22-9-6-5-8-19(22)10-15-24(23)28/h5-6,8-15,17-18,28H,3-4,7,16H2,1-2H3,(H,27,29)/b26-17+

InChI Key

GNFZZJKCUNQDBI-YZSQISJMSA-N

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)O

Canonical SMILES

CCCCCOC1=CC=C(C=C1)OC(C)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)O

Origin of Product

United States

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